Hyuganin D

Description

Properties

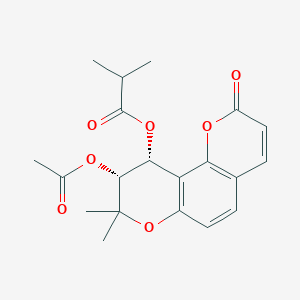

Molecular Formula |

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate |

InChI |

InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1 |

InChI Key |

BUTUNJHEBGRWGK-QZTJIDSGSA-N |

SMILES |

CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Hyuganin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a khellactone-type coumarin isolated from the roots of Angelica furcijuga Kitagawa, has garnered interest for its potential vasorelaxant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of this natural product. While the precise quantitative spectroscopic data from the original discovering publication were not publicly accessible in the conducted research, this document outlines the established experimental protocols for the isolation and characterization of khellactone-type coumarins and presents the logical workflow for its structural determination. This guide serves as a valuable resource for researchers engaged in the study of natural products and drug discovery.

Introduction

Angelica furcijuga Kitagawa, a plant used in traditional medicine, is a known source of various bioactive coumarins. Among these, the hyuganins, a series of khellactone-type coumarins, have been identified as possessing noteworthy physiological activities. This compound, in particular, has been reported to exhibit inhibitory effects on nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships and for guiding further research into its therapeutic applications.

The structural determination of a novel natural product like this compound is a systematic process that relies on a combination of chromatographic separation techniques and spectroscopic analysis. This guide details the typical workflow and experimental protocols involved in such an endeavor.

Isolation of this compound

The isolation of this compound from the roots of Angelica furcijuga follows a standard protocol for the extraction and purification of moderately polar secondary metabolites from plant material.

Experimental Protocol:

a) Extraction:

-

Dried and powdered roots of Angelica furcijuga are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.

b) Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Based on the expected polarity of khellactone-type coumarins, the ethyl acetate fraction is typically enriched with these compounds.

c) Chromatographic Purification:

-

The bioactive ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, typically on a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water or acetonitrile and water.

-

This compound is isolated as a pure compound, and its purity is confirmed by analytical HPLC.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques that provide detailed information about its molecular formula, functional groups, and the connectivity of its atoms.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Experimental Protocol:

-

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectra are typically acquired using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a time-of-flight (TOF) or Orbitrap analyzer. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Data Presentation:

While the specific high-resolution mass spectrometry data for this compound is not available in the searched literature, a representative table is shown below.

| Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Elemental Composition |

| Positive | TOF or Orbitrap | Value | Value | Formula |

Note: The actual measured and calculated m/z values and the resulting elemental composition for this compound are required from the primary literature for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to assemble the complete chemical structure of this compound.

Experimental Protocol:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation:

The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are crucial for its structural assignment. As these specific data points were not available in the reviewed literature, the following tables are presented as templates for how this quantitative data should be structured.

Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-3 | Value | d | Value |

| e.g., H-4 | Value | d | Value |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)

| Position | δC (ppm) |

| e.g., C-2 | Value |

| e.g., C-3 | Value |

| ... | ... |

Note: The actual chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) are required from the primary literature for a complete structural assignment.

Visualizing the Elucidation Workflow

The logical progression from crude plant material to the final elucidated structure of this compound can be visualized as a workflow diagram.

Caption: Workflow for the isolation and structure elucidation of this compound.

Signaling Pathways

While the primary focus of this guide is on structure elucidation, it is pertinent to note the biological context of this compound. Its inhibitory effect on nitric oxide production suggests interference with inflammatory signaling pathways. A simplified representation of a relevant pathway is provided below.

In-Depth Technical Guide to the Isolation of Hyuganin D from Angelica furcijuga

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Hyuganin D, a khellactone-type coumarin, from the roots of Angelica furcijuga Kitagawa. The methodologies outlined below are based on established scientific literature and are intended to provide a detailed protocol for researchers interested in the extraction and purification of this compound. This document also includes quantitative data and a visualization of the experimental workflow. Furthermore, a diagram of the pertinent biological signaling pathway associated with the activity of related compounds is presented.

Introduction

Angelica furcijuga, a perennial plant of the Apiaceae family, is a rich source of bioactive compounds, including a variety of coumarins. Among these, the khellactone-type coumarins, such as this compound, have garnered scientific interest. This guide details the systematic approach to isolating this compound in a purified form.

Experimental Protocols

The isolation of this compound from the roots of Angelica furcijuga involves a multi-step process encompassing extraction and chromatography.

Plant Material and Extraction

The initial step involves the procurement and extraction of the plant material.

Protocol:

-

Obtain dried roots of Angelica furcijuga Kitagawa.

-

Grind the dried roots into a coarse powder.

-

Extract the powdered roots with methanol (MeOH) at room temperature. A typical solid-to-solvent ratio is 1:5 to 1:10 (w/v).

-

Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.

Chromatographic Purification

The purification of this compound from the crude methanol extract is achieved through a series of chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Subject the crude methanol extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of n-hexane and acetone. The gradient typically starts with 100% n-hexane and progressively increases in polarity by increasing the percentage of acetone.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Silica Gel Column Chromatography (Further Purification):

-

Subject the fraction containing this compound to further silica gel column chromatography.

-

Employ a gradient of n-hexane and ethyl acetate for elution.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Perform final purification of the this compound-rich fraction by preparative HPLC.

-

Utilize a reversed-phase column (e.g., ODS).

-

Elute with a suitable mobile phase, such as a mixture of methanol and water. The exact ratio may need to be optimized based on the specific column and system.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 328 nm) to collect the pure this compound.[1]

-

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound and related compounds from a starting material of 2.0 kg of dried Angelica furcijuga roots, as described by Matsuda et al. (2000).

| Parameter | Value | Reference |

| Starting Plant Material (Dried Roots) | 2.0 kg | Matsuda et al., 2000 |

| Methanol Extract Yield | 230 g | Matsuda et al., 2000 |

| This compound (Final Yield) | 13 mg | Matsuda et al., 2000 |

| Hyuganin A (Final Yield) | 247 mg | Matsuda et al., 2000 |

| Hyuganin B (Final Yield) | 16 mg | Matsuda et al., 2000 |

| Hyuganin C (Final Yield) | 12 mg | Matsuda et al., 2000 |

Spectroscopic Data for this compound

The structural elucidation of this compound was performed using various spectroscopic methods. The ¹H-NMR and ¹³C-NMR data in CDCl₃ are presented below.

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |

| Position | δ (ppm), J (Hz) |

| 3 | 6.24 (1H, d, J=9.5) |

| 4 | 7.63 (1H, d, J=9.5) |

| 5 | 7.36 (1H, d, J=8.5) |

| 6 | 6.84 (1H, d, J=8.5) |

| 3' | 5.38 (1H, d, J=5.5) |

| 4' | 6.94 (1H, d, J=5.5) |

| 2''-H | 6.12 (1H, qq, J=7.0, 1.5) |

| 3''-Me | 1.88 (3H, dq, J=7.0, 1.5) |

| 4''-Me | 1.98 (3H, q, J=1.5) |

| 2''' | 2.21 (1H, sept, J=7.0) |

| 1'''-Me | 1.20 (3H, d, J=7.0) |

| 2'''-Me | 1.22 (3H, d, J=7.0) |

| OAc | 2.07 (3H, s) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Signaling Pathway

Khellactone-type coumarins, including Hyuganins, have been reported to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in macrophages. This process is primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) expression. The diagram below illustrates the key signaling pathways involved in LPS-induced iNOS expression.

Caption: LPS-induced NO production pathway and inhibition.

References

An In-depth Technical Guide to the Proposed Hyuganin D Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hyuganin D is a member of the khellactone-type angular pyranocoumarins, a class of natural products isolated from plants of the Angelica genus, such as Angelica furcijuga[1][2]. These compounds have garnered interest for their potential biological activities. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a scientifically sound pathway can be proposed based on the well-established biosynthesis of coumarins via the phenylpropanoid pathway and subsequent modifications characteristic of angular pyranocoumarin formation[3][4][5]. This guide details the proposed enzymatic steps, key intermediates, and relevant experimental methodologies for studying this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This central intermediate then enters the coumarin branch pathway, leading to the formation of the core coumarin structure, umbelliferone. Subsequent prenylation, cyclization, and tailoring reactions are hypothesized to yield this compound.

The initial steps of the pathway are shared with the biosynthesis of numerous phenolic compounds in plants[6][7][8].

-

Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the para position to form 4-coumaric acid (p-coumaric acid) by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Coenzyme A Ligation: 4-coumaric acid is activated by ligation to Coenzyme A, forming 4-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Ortho-Hydroxylation and Lactonization: 4-coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, a critical step for coumarin formation, catalyzed by a 2-hydroxylase (C2'H) . The resulting 2,4-dihydroxy-cinnamoyl-CoA can then undergo spontaneous or enzyme-assisted lactonization (ring closure) to form the key intermediate, umbelliferone (7-hydroxycoumarin)[3][5].

The formation of the characteristic angular dihydropyran ring of this compound from umbelliferone is proposed to proceed through the following steps:

-

Prenylation: Umbelliferone is prenylated at the C8 position with a dimethylallyl pyrophosphate (DMAPP) unit. This reaction is catalyzed by a prenyltransferase (PT) , leading to the formation of osthenol, a key precursor for angular pyranocoumarins[5][9].

-

Epoxidation and Cyclization: The prenyl side chain of osthenol is epoxidized by a cytochrome P450 monooxygenase (CYP450) . The resulting epoxide is then subjected to an intramolecular cyclization to form the dihydropyran ring, yielding the khellactone core structure, specifically (+)-cis-khellactone[9]. This step is crucial for establishing the angular nature of the molecule.

The final steps involve specific modifications of the khellactone scaffold:

-

Hydroxylation: The khellactone intermediate undergoes stereospecific hydroxylations at the C3' and C4' positions of the dihydropyran ring. These reactions are likely catalyzed by specific dioxygenases or P450 monooxygenases .

-

Acylation: Finally, the hydroxyl groups are acylated. An acetyltransferase installs an acetyl group at the C3' position, and an isobutyryltransferase attaches an isobutyryl group at the C4' position to yield this compound. The IUPAC name for this compound is [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate[10].

Proposed this compound Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes in other plant species provide a valuable reference.

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid | 30 - 300 | 1.5 - 250 | Petroselinum crispum |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid, NADPH | 4-Coumaric acid | 1 - 20 | 0.1 - 5 | Arabidopsis thaliana |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid, ATP, CoA | 4-Coumaroyl-CoA | 5 - 150 | 0.5 - 60 | Populus tremuloides |

| Prenyltransferase | PT | Umbelliferone, DMAPP | Osthenol | 10 - 100 | 0.01 - 1 | Peucedanum praeruptorum |

| Cytochrome P450 Monooxygenase | CYP450 | Osthenol, NADPH | Epoxidized Osthenol | 5 - 50 | 0.05 - 2 | Angelica gigas |

Note: The kinetic values are approximate ranges compiled from various studies on homologous enzymes and can vary significantly based on assay conditions and specific enzyme isoforms.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of gene discovery, heterologous expression, and in vitro enzyme assays.

This protocol describes a general workflow for identifying and characterizing a prenyltransferase that may be involved in the biosynthesis of osthenol from umbelliferone.

-

Gene Identification:

-

Perform RNA sequencing (RNA-seq) on Angelica furcijuga tissues known to produce this compound.

-

Identify candidate prenyltransferase genes based on sequence homology to known coumarin prenyltransferases.

-

-

Cloning and Expression:

-

Amplify the full-length cDNA of the candidate gene using PCR.

-

Clone the gene into an expression vector suitable for a heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

Transform the expression vector into the host organism.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli).

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified enzyme (1-5 µg)

-

Umbelliferone (substrate, e.g., 100 µM)

-

DMAPP (co-substrate, e.g., 200 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product with the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of osthenol by comparing the retention time and mass spectrum with an authentic standard.

-

Experimental Workflow for Enzyme Characterization

Caption: Workflow for identification and functional characterization of a candidate enzyme.

Conclusion

This technical guide outlines a proposed biosynthetic pathway for this compound, grounded in the established principles of phenylpropanoid and coumarin biosynthesis. The pathway proceeds from L-phenylalanine to the central coumarin intermediate, umbelliferone, followed by a series of proposed prenylation, cyclization, and tailoring reactions to form the final angular pyranocoumarin structure. While the specific enzymes responsible for these transformations in Angelica furcijuga remain to be identified and characterized, this proposed pathway provides a robust framework for future research. The experimental protocols and representative data presented here offer a practical guide for scientists aiming to elucidate this pathway and harness its enzymes for synthetic biology and drug development applications.

References

- 1. Medicinal Foodstuffs. XX. Vasorelaxant Active Constituents from the Roots of Angelica furcijuga KITAGAWA : Structures of Hyuganins A, B, C, and D [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Seravshanin | C20H22O7 | CID 10317265 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hyuganin D: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a naturally occurring angular-type pyranocoumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed methodologies for its isolation, and an exploration of its biosynthetic pathway. Furthermore, this document elucidates the potential signaling pathways modulated by this compound, drawing inferences from the activities of structurally related khellactone-type coumarins. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is primarily isolated from the plant species Angelica furcijuga Kitagawa, a member of the Apiaceae family.[1][2] It has been identified in both the roots and aerial parts of this plant.[3] Angelica furcijuga is a source of various bioactive coumarins, with this compound being one of the khellactone-type derivatives found in its methanolic extracts.[1][2]

While the presence of this compound in Angelica furcijuga is well-documented, specific quantitative data on its abundance remains limited in the available scientific literature. However, studies on the extraction of functional components from Angelica furcijuga leaves have reported yields of other compounds, which can provide a general context for the levels of secondary metabolites in this plant. For instance, supercritical CO2 extraction has been employed to isolate various phytochemicals, with yields of specific compounds varying based on extraction parameters.[4][5] The total coumarin content in the roots of a related species, Angelica dahurica, has been reported to range from 0.16% to 0.77%.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part(s) Containing this compound | Reference(s) |

| Angelica furcijuga Kitagawa | Apiaceae | Roots, Aerial Parts | [1][2][3] |

Experimental Protocols: Isolation and Purification of this compound

A definitive, standardized protocol for the isolation of this compound has not been published. However, based on established methods for the separation of khellactone-type coumarins from Angelica species, a detailed experimental workflow can be proposed. The following protocol is a composite of techniques reported in the literature for the isolation of similar compounds.

General Workflow for Isolation

The isolation of this compound typically involves solvent extraction followed by a series of chromatographic separations.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots or aerial parts of Angelica furcijuga.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

2.2.2. Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction, which will contain the less polar coumarins including this compound, is collected and dried over anhydrous sodium sulfate.

2.2.3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a gradient of methanol and water is typically used for elution. The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Table 2: Summary of Experimental Conditions for Isolation

| Step | Parameter | Details |

| Extraction | Solvent | Methanol |

| Method | Maceration or Soxhlet extraction | |

| Partitioning | Solvents | Ethyl acetate and Water |

| Column Chromatography | Stationary Phase | Silica Gel |

| Mobile Phase | n-Hexane-Ethyl Acetate gradient | |

| Preparative HPLC | Stationary Phase | C18 Reversed-Phase |

| Mobile Phase | Methanol-Water gradient |

Biosynthesis of this compound

This compound is an angular-type pyranocoumarin. Its biosynthesis in plants is believed to follow the general pathway for this class of compounds, originating from the shikimate pathway.

Proposed Biosynthetic Pathway

The biosynthesis of the coumarin core starts with p-coumaroyl-CoA, which is hydroxylated and cyclized to form umbelliferone. Umbelliferone is then prenylated at the C-8 position to form osthenol, the key precursor for angular-type pyranocoumarins. A series of enzymatic reactions, including cyclization catalyzed by CYP450 enzymes, leads to the formation of the dihydropyran ring characteristic of khellactones.[6][7][8] The final steps involve the esterification of the khellactone core to produce this compound.

Caption: Proposed biosynthetic pathway of this compound.

Key enzymes in this pathway include:

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): Catalyzes the formation of the coumarin scaffold.

-

Umbelliferone 8-prenyltransferase (U8PT): Responsible for the regiospecific prenylation at the C-8 position of umbelliferone, a critical step for the formation of angular-type coumarins.[7]

-

Cytochrome P450 monooxygenases (CYP450s): Involved in the subsequent cyclization and hydroxylation reactions to form the pyran ring.[6]

Potential Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking. However, based on the reported biological activities of this compound and structurally similar khellactone-type coumarins, several potential pathways can be inferred.

Inhibition of Inflammatory Pathways

Hyuganins A-D, along with other coumarins from Angelica furcijuga, have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-activated macrophages. This suggests a potential role in modulating inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Modulation of Vascular Tone

Hyuganin A and anomalin, compounds structurally related to this compound, have demonstrated inhibitory effects on high K+-induced contractions in isolated rat aorta, suggesting a vasorelaxant activity.[1] This effect is often mediated through the modulation of calcium channels in vascular smooth muscle cells. It is plausible that this compound may also exert its effects through a similar mechanism.

Caption: Postulated modulation of calcium channels by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and vascular disorders. While its primary natural source, Angelica furcijuga, has been identified, further research is required to quantify its abundance and to develop optimized and standardized isolation protocols. Elucidating the specific enzymatic steps in its biosynthesis will be crucial for potential synthetic biology approaches to its production. Most importantly, future pharmacological studies should focus on definitively identifying the molecular targets and signaling pathways directly modulated by this compound to validate the therapeutic hypotheses and guide future drug development efforts.

References

- 1. Medicinal foodstuffs. XX. Vasorelaxant active constituents from the roots of Angelica furcijuga Kitagawa: structures of hyuganins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Foodstuffs. XX. Vasorelaxant Active Constituents from the Roots of Angelica furcijuga KITAGAWA : Structures of Hyuganins A, B, C, and D [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of Functional Components from Freeze-Dried Angelica furcijuga Leaves Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Vasorelaxant Potential of Hyuganin D: A Technical Overview Based on Structurally Related Khellactone-Type Coumarins

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the vasorelaxant properties of Hyuganin D. The primary research that identified this compound focused on its isolation and structural elucidation from the roots of Angelica furcijuga Kitagawa, but did not report pharmacological data for this specific compound[1][2][3]. This guide, therefore, provides an in-depth technical overview of the vasorelaxant properties of structurally related khellactone-type coumarins isolated from the same plant, as reported in the available literature. The information presented herein serves as a proxy to infer the potential mechanisms and properties of this compound and to guide future research.

Introduction

This compound is a khellactone-type coumarin isolated from the roots of Angelica furcijuga Kitagawa[1][2][3]. While the direct vasorelaxant effects of this compound have not been characterized, several other coumarins from the same plant source, including Hyuganin A, anomalin, pteryxin, isopteryxin, and isoepoxypteryxin, have been investigated for their effects on vascular smooth muscle contraction[1][2][3]. This technical guide synthesizes the available data on these related compounds to provide a framework for understanding the potential vasorelaxant properties of this compound and to outline experimental approaches for its future investigation.

Quantitative Data on Vasorelaxant Effects of Related Coumarins

The available research provides qualitative data on the inhibitory effects of various coumarins from Angelica furcijuga on contractions induced by high potassium (High K+) and norepinephrine (NE) in isolated rat aorta. This allows for a preliminary classification of their potential mechanisms of action.

| Compound | Inhibition of High K+-Induced Contraction | Inhibition of NE-Induced Contraction | Implied Primary Mechanism |

| Hyuganin A | Yes | No | L-type Ca2+ channel blockade |

| Anomalin | Yes | No | L-type Ca2+ channel blockade |

| Pteryxin | Yes | Yes | Non-selective inhibition |

| Isopteryxin | Yes | Yes | Non-selective inhibition |

| Isoepoxypteryxin | Yes | Yes | Non-selective inhibition |

| Falcarindiol | Yes | Yes | Non-selective inhibition |

Data sourced from Yoshikawa et al., 2000[1][2][3].

Experimental Protocols

The following are detailed methodologies typical for the key experiments cited in the study of vasorelaxant properties of coumarins from Angelica furcijuga.

Preparation of Aortic Rings for Vasorelaxation Assay

-

Animal Model: Male Wistar rats are used for the experiments[1].

-

Tissue Isolation: The thoracic aorta is carefully excised and immersed in a Krebs-Henseleit solution.

-

Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of approximately 2-3 mm in width.

-

Endothelium Removal (for some experiments): For endothelium-denuded preparations, the endothelial layer is removed by gently rubbing the intimal surface with a small wooden stick. The absence of endothelium is functionally confirmed by the lack of relaxation in response to acetylcholine in pre-contracted rings.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

Vasorelaxant Activity Assay

-

Induction of Contraction: After the equilibration period, a stable contraction is induced by adding either a high concentration of KCl (e.g., 60 mM) to induce depolarization-dependent contraction, or norepinephrine (NE) (e.g., 1 µM) to induce receptor-mediated contraction.

-

Cumulative Addition of Test Compound: Once the contraction reaches a plateau, the test compound (e.g., Hyuganin A, pteryxin) is cumulatively added to the organ bath in increasing concentrations.

-

Data Recording: The relaxation response is recorded as the percentage decrease in the maximal contraction induced by KCl or NE.

-

Data Analysis: Concentration-response curves are plotted, and where possible, the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Signaling Pathways and Mechanisms of Action

Based on the differential effects of the related coumarins on High K+ and NE-induced contractions, we can propose potential signaling pathways.

Inhibition of High K+-Induced Contraction

High potassium concentrations cause depolarization of the vascular smooth muscle cell membrane, which opens voltage-gated L-type Ca2+ channels, leading to an influx of extracellular Ca2+ and subsequent contraction. Compounds like Hyuganin A and anomalin, which selectively inhibit this type of contraction, are likely acting as L-type Ca2+ channel blockers[1][2][3].

Caption: Proposed mechanism for Hyuganin A and anomalin.

Inhibition of Norepinephrine (NE)-Induced Contraction

Norepinephrine induces contraction through multiple pathways. It binds to α1-adrenergic receptors, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from the sarcoplasmic reticulum (SR), and DAG activates protein kinase C (PKC), which sensitizes the contractile machinery to Ca2+. NE also causes some degree of membrane depolarization and Ca2+ influx. Compounds like pteryxin, which inhibit both NE and High K+-induced contractions, may act on the Ca2+ influx component and/or on downstream signaling events.

Caption: Simplified pathway of NE-induced contraction.

Experimental Workflow for Investigating this compound

To elucidate the vasorelaxant properties of this compound, a systematic experimental workflow is proposed.

Caption: Proposed workflow for this compound investigation.

Conclusion and Future Directions

While there is currently no direct evidence for the vasorelaxant properties of this compound, the activity of its structural analogs from Angelica furcijuga suggests that it may possess significant effects on vascular tone. The selective inhibition of high K+-induced contractions by Hyuganin A and anomalin points towards L-type Ca2+ channel blockade as a key mechanism for some khellactone-type coumarins[1][2][3]. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive pharmacological studies as outlined in the proposed experimental workflow. Such studies would clarify whether this compound acts as a selective Ca2+ channel blocker or has a more complex, non-selective inhibitory profile, and would determine its potential as a lead compound for the development of novel cardiovascular drugs.

References

- 1. Medicinal foodstuffs. XX. Vasorelaxant active constituents from the roots of Angelica furcijuga Kitagawa: structures of hyuganins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Foodstuffs. XX. Vasorelaxant Active Constituents from the Roots of Angelica furcijuga KITAGAWA : Structures of Hyuganins A, B, C, and D [jstage.jst.go.jp]

Hyuganin D and its Inhibitory Action on the Nitric Oxide Synthase Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D, a naturally occurring pyranocoumarin, has garnered scientific interest for its potential anti-inflammatory properties. A key aspect of its bioactivity appears to be the modulation of nitric oxide (NO) production, a critical signaling molecule in various physiological and pathological processes. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory effects on the nitric oxide synthase (NOS) pathway, with a focus on the inducible isoform (iNOS). The information presented herein is intended to support further research and drug development efforts targeting inflammatory conditions.

Quantitative Data on Inhibitory Activity

While a precise IC50 value for the direct enzymatic inhibition of nitric oxide synthase by this compound has not been definitively established in the public domain, studies on its effect on cellular nitric oxide production provide valuable insights into its potency. The available data indicates that this compound substantially inhibits lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophages.

Research on a series of coumarins isolated from Phlojodicarpus sibiricus, which included this compound, demonstrated that these compounds inhibited LPS-induced NO production in RAW 264.7 cells with IC50 values ranging from 7.4 to 44.3 μM. This suggests that the IC50 of this compound likely falls within this range. For comparative purposes, the inhibitory activities of closely related coumarins, Hyuganin A and Hyuganin C, on NO production in mouse peritoneal macrophages have been reported.

Table 1: Inhibitory Concentration (IC50) of Hyuganin Derivatives on Nitric Oxide Production

| Compound | Cell Type | Stimulant | IC50 (µM) | Citation |

| This compound | RAW 264.7 cells | LPS | 7.4 - 44.3 (range for a series including this compound) | [1] |

| Hyuganin A | Mouse Peritoneal Macrophages | LPS | 5.1 | [2] |

| Hyuganin C | Mouse Peritoneal Macrophages | LPS | 8.2 | [2] |

It is crucial to note that studies on coumarins from Peucedanum japonicum suggest that their inhibitory effect on nitric oxide production stems from the suppression of iNOS protein expression rather than direct enzymatic inhibition of iNOS[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the inhibitory effects of compounds like this compound on the iNOS pathway.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce iNOS expression and NO production.

-

Incubate the treated cells for a further 24 hours.

-

Collect the cell culture supernatant for nitric oxide measurement and lyse the cells for protein analysis.

-

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide.

-

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

-

Procedure:

-

Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

iNOS Protein Expression Analysis (Western Blot)

This technique is used to determine the effect of this compound on the level of iNOS protein.

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Wash the membrane with TBST and then incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.

Caption: Proposed signaling pathway for this compound's inhibition of iNOS.

Caption: Experimental workflow for assessing iNOS inhibition.

Conclusion

This compound demonstrates notable inhibitory activity against the inducible nitric oxide synthase pathway in cellular models. The primary mechanism of action appears to be the suppression of iNOS protein expression, likely through modulation of upstream signaling events such as the NF-κB pathway. While direct enzymatic inhibition data is currently lacking, the existing evidence strongly supports the potential of this compound as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to elucidate the precise molecular targets of this compound within the iNOS induction cascade and to evaluate its efficacy and selectivity across all NOS isoforms in more detail.

References

Hyuganin D: An In-depth Technical Guide on its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D, a khellactone-type pyranocoumarin isolated from the aerial parts of Angelica furcijuga, has been identified as a compound with potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, drawing from available research on this compound and related pyranocoumarins. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing qualitative evidence and contextualizes it within the broader anti-inflammatory mechanisms of coumarins.

Anti-inflammatory Activity of this compound

Research has demonstrated that this compound, as part of a group of coumarin constituents from Angelica furcijuga, exhibits notable anti-inflammatory activity.[1] The primary evidence stems from in vitro studies on mouse peritoneal macrophages.

Qualitative Data Summary

| Compound/Extract | Bioassay | Key Findings | Reference |

| Hyuganins A-D, anomalin, pteryxin, isopteryxin, and suksdorfin | Inhibition of LPS-induced Nitric Oxide (NO) and/or Tumor Necrosis Factor-alpha (TNF-α) production in mouse peritoneal macrophages | Substantial inhibition of NO and/or TNF-α production. | [1] |

Experimental Protocols

While a detailed, standalone protocol for this compound is not available, the methodology below is based on the key study demonstrating its anti-inflammatory effects and general protocols for assessing anti-inflammatory activity of natural compounds.

Inhibition of LPS-Induced NO and TNF-α Production in Mouse Peritoneal Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of compounds like this compound.

1. Cell Culture and Treatment:

- Cell Line: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

- Plating: Cells are seeded in multi-well plates at a specific density and allowed to adhere.

- Treatment: The cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a defined period.

- Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.

2. Nitric Oxide (NO) Production Assay (Griess Test):

- After the incubation period with LPS, the cell culture supernatant is collected.

- The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

- The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

- The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

3. TNF-α Measurement (ELISA):

- The concentration of TNF-α in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- The procedure is followed according to the manufacturer's instructions.

- The absorbance is measured, and the concentration of TNF-α is determined from a standard curve.

Mandatory Visualizations

Experimental Workflow

References

- 1. Inhibitory effects of coumarin and acetylene constituents from the roots of Angelica furcijuga on D-galactosamine/lipopolysaccharide-induced liver injury in mice and on nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Hyuganin D and its Potential Role in the TNF-α Inhibition Pathway: A Technical Guide for Researchers

Disclaimer: As of November 2025, direct scientific literature detailing the specific inhibitory effects of Hyuganin D on the Tumor Necrosis Factor-alpha (TNF-α) pathway is not available. This guide provides a comprehensive framework based on the known anti-inflammatory properties of the broader class of coumarin compounds, to which this compound belongs. The methodologies and pathways described herein represent a scientifically grounded approach for investigating the potential of this compound as a TNF-α inhibitor.

Introduction

This compound is a khellactone-type coumarin isolated from the plant Angelica furcijuga. While research has highlighted its vasorelaxant and hepatoprotective properties, its specific mechanism of action within the inflammatory cascade remains an area of active investigation. This technical guide is designed for researchers, scientists, and drug development professionals interested in exploring the potential anti-inflammatory effects of this compound, with a particular focus on the inhibition of TNF-α.

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the signaling pathways that regulate its production are prime targets for novel anti-inflammatory therapeutics. Many natural compounds, including various coumarin derivatives, have been shown to modulate these pathways, suggesting that this compound may possess similar activities.[1][2][3][4]

This document will detail the core signaling pathways—Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)—that govern TNF-α production and provide detailed experimental protocols for their investigation in the context of a test compound like this compound.

Core Signaling Pathways Regulating TNF-α Production

The production of TNF-α is tightly regulated at the transcriptional level, primarily by the NF-κB and MAPK signaling cascades. These pathways are activated by various stimuli, most notably by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by an inflammatory signal like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences in the promoter region of target genes, and initiate the transcription of pro-inflammatory mediators, including TNF-α.[5]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family consists of several serine/threonine kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies relevant to inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). In response to stimuli like LPS, a phosphorylation cascade is initiated, leading to the activation of p38, JNK, and ERK. These activated kinases then phosphorylate various downstream targets, including transcription factors such as Activator Protein-1 (AP-1). AP-1, in conjunction with NF-κB, plays a critical role in the transcriptional activation of the TNF-α gene.[5][6]

Quantitative Data on Coumarin-Mediated TNF-α Inhibition

While specific data for this compound is unavailable, studies on other coumarin derivatives demonstrate potent inhibition of TNF-α production. This data, summarized in Table 1, provides a benchmark for the potential efficacy that could be expected from related compounds.

| Compound | Cell Line | Stimulant | IC₅₀ / EC₅₀ | Reference |

| Muralatin I | RAW 264.7 | LPS (25 ng/mL) | ~50 µM (for ~50% inhibition) | [7] |

| Dimethylcarbamic acid 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl ester | Not Specified | Not Specified | 1.8 µM | [1] |

| Coumarin-Curcumin Analog (14b) | LPS-induced Macrophages | LPS | 5.32 µM (EC₅₀) | [2][3][4] |

| Furocoumarin Lignan (10d) | Not Specified | LPS | 8.5 µM (IC₅₀) | [1] |

Table 1: Inhibitory concentrations of various coumarin derivatives on TNF-α production.

Experimental Protocols for Investigating TNF-α Inhibition

To assess the inhibitory potential of this compound on the TNF-α pathway, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key assays.

Cell Culture and Stimulation

Objective: To establish a cell-based model of inflammation by stimulating macrophages with LPS to produce TNF-α.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

6-well, 24-well, and 96-well tissue culture plates

Protocol:

-

Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into appropriate plates (e.g., 1-2 x 10⁵ cells/well for a 96-well plate; 1 x 10⁶ cells/well for a 6-well plate) and allow them to adhere overnight.[8][9]

-

Pre-treatment: The following day, remove the culture medium. Wash the cells once with PBS. Add fresh serum-free or low-serum medium containing various concentrations of this compound (or vehicle control, e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL.[8]

-

Incubation: Incubate the plates for a specified period. For TNF-α protein measurement in the supernatant, an incubation of 4-24 hours is typical.[9][10] For analysis of signaling protein phosphorylation, a shorter incubation of 15-60 minutes is required.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Quantification

Objective: To quantify the concentration of TNF-α secreted into the cell culture supernatant.

Materials:

-

Human or Murine TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants from Protocol 4.1

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[11]

-

Washing and Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[11]

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of prepared standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[12]

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[13]

-

Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate. Add TMB substrate solution to each well and incubate in the dark for 15-20 minutes.[12][14]

-

Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the optical density at 450 nm using a microplate reader. Calculate the TNF-α concentration in the samples by interpolating from the standard curve.[12]

Western Blot for MAPK and NF-κB Pathway Activation

Objective: To detect the phosphorylation status of key proteins in the MAPK (p-p38, p-ERK, p-JNK) and NF-κB (p-IκBα) pathways.

Materials:

-

Cell lysates from Protocol 4.1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15][16]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Immunofluorescence for NF-κB (p65) Nuclear Translocation

Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody (anti-p65)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate. Perform pre-treatment and LPS stimulation as described in Protocol 4.1 (typically for 30-60 minutes).

-

Fixation: Wash cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[17]

-

Permeabilization: Wash with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.[18]

-

Blocking: Wash with PBS. Block with Blocking Buffer for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the coverslips with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[19]

-

Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[19]

-

Mounting and Visualization: Wash with PBS. Mount the coverslips onto microscope slides using mounting medium. Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will be concentrated in the nucleus. The degree of nuclear translocation can be quantified using image analysis software.[18]

Conclusion

While direct evidence linking this compound to the TNF-α inhibition pathway is currently pending, its classification as a coumarin provides a strong rationale for its investigation as an anti-inflammatory agent. The NF-κB and MAPK signaling pathways are critical regulators of TNF-α production and represent the most probable targets for coumarin-mediated anti-inflammatory activity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound, thereby contributing valuable data to the field of natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. cohesionbio.com [cohesionbio.com]

- 15. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. fivephoton.com [fivephoton.com]

- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 20. academic.oup.com [academic.oup.com]

Hyuganin D: A Technical Guide to its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hyuganin D, a khellactone-type coumarin first isolated from the roots of Angelica furcijuga KITAGAWA. This document details the historical context of its discovery, its physicochemical properties, and the experimental methodologies for its isolation and characterization. Furthermore, it elaborates on its significant biological activities, including vasorelaxant and anti-inflammatory effects, supported by detailed experimental protocols for the respective assays. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction and Historical Context

This compound was discovered as part of a broader investigation into the bioactive constituents of traditional medicinal foodstuffs. Researchers identified a methanolic extract from the roots of Angelica furcijuga KITAGAWA that exhibited vasorelaxant properties.[1][2][3] This led to the isolation and characterization of four new khellactone-type coumarins, designated as Hyuganins A, B, C, and D.[1][2][3] The elucidation of their structures was accomplished through chemical and physicochemical methods.[1][2][3]

Subsequent studies on the acylated khellactones from Angelica furcijuga, including this compound, revealed their potent inhibitory effects on nitric oxide (NO) production induced by lipopolysaccharide (LPS) in cultured mouse peritoneal macrophages, suggesting significant anti-inflammatory potential.[4] The discovery of this compound and its congeners has contributed to the understanding of the therapeutic potential of khellactone-type coumarins.

Physicochemical Properties of this compound

This compound is a khellactone-type coumarin with the systematic IUPAC name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₇ | [5] |

| Molecular Weight | 374.4 g/mol | [5] |

| Class | Khellactone-type Coumarin | [1][2][3] |

| Source Organism | Angelica furcijuga KITAGAWA (roots) | [1][2][3] |

Experimental Protocols

Isolation of this compound from Angelica furcijuga

The following is a generalized workflow for the isolation of this compound based on typical phytochemical extraction and purification techniques for coumarins.

Methodology:

-

Extraction: The dried and powdered roots of Angelica furcijuga are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The vasorelaxant activity is typically concentrated in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The bioactive ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D-NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of atoms and the final structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Vasorelaxant Activity Assay

The vasorelaxant effect of this compound is evaluated on isolated rat thoracic aorta rings.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.0 g, with the bathing solution being changed every 15-20 minutes.

-

Induction of Contraction: A stable contraction is induced by adding a high concentration of potassium chloride (High K⁺, e.g., 60 mM) or norepinephrine (NE, e.g., 10⁻⁶ M) to the organ bath.

-

Treatment: Once the contraction reaches a plateau, this compound is cumulatively added to the bath in increasing concentrations.

-

Measurement and Analysis: The relaxation of the aortic rings is recorded isometrically. The inhibitory effect is expressed as a percentage of the induced contraction, and the IC₅₀ value (the concentration of the compound that causes 50% relaxation) is calculated.

Inhibition of Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Mouse peritoneal macrophages or a murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: The cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT assay) is also performed to exclude the possibility that the observed inhibition of NO production is due to cytotoxicity.

Biological Activity and Mechanism of Action

Vasorelaxant Activity

The methanolic extract of Angelica furcijuga roots, from which this compound was isolated, demonstrated significant vasorelaxant activity.[1][2][3] Studies on related khellactone-type coumarins suggest that the 3'- and 4'-acyl groups are crucial for the inhibitory effect on contractions induced by high potassium concentrations.[2][3] This suggests a potential mechanism involving the blockade of voltage-dependent calcium channels. Hyuganin A and anomalin, which are structurally related to this compound, selectively inhibited High K⁺-induced contractions but not those induced by norepinephrine, further supporting this hypothesis.[2][3]

Anti-inflammatory Activity

This compound is among a group of acylated khellactones that have been shown to strongly inhibit LPS-induced nitric oxide (NO) production in mouse peritoneal macrophages.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. By inhibiting NO production, this compound demonstrates potential as an anti-inflammatory agent.

Summary of Quantitative Data

The following table summarizes the reported biological activities of compounds isolated from Angelica furcijuga. Specific quantitative data for this compound were not available in the reviewed literature.

| Compound/Extract | Assay | Target/Inducer | Activity | Reference |

| Methanolic Extract | Vasorelaxant | High K⁺ / NE | Active | [1][2][3] |

| Hyuganin A, Anomalin | Vasorelaxant | High K⁺ | Inhibitory | [2][3] |

| Hyuganin A, Anomalin | Vasorelaxant | NE | Inactive | [2][3] |

| Hyuganins A, B, C, D, Anomalin, Isopteryxin | NO Production Inhibition | LPS | Strong Inhibition | [4] |

Conclusion

This compound, a khellactone-type coumarin from Angelica furcijuga, presents a promising profile of biological activities, notably vasorelaxant and anti-inflammatory effects. This technical guide has provided an in-depth overview of its discovery, chemical nature, and the experimental methodologies used to characterize its properties. Further research is warranted to fully elucidate the specific mechanisms of action and to explore the therapeutic potential of this compound in cardiovascular and inflammatory disorders.

References

- 1. Medicinal Foodstuffs. XX. Vasorelaxant Active Constituents from the Roots of Angelica furcijuga KITAGAWA : Structures of Hyuganins A, B, C, and D [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal foodstuffs. XX. Vasorelaxant active constituents from the roots of Angelica furcijuga Kitagawa: structures of hyuganins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seravshanin | C20H22O7 | CID 10317265 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Hyuganin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Hyuganin D, a khellactone-type coumarin isolated from the roots of Angelica furcijuga Kitagawa. While the specific quantitative NMR and MS data for this compound are contained within the primary literature, this document outlines the expected data presentation, detailed experimental protocols for its acquisition, and a generalized workflow for the isolation and characterization of such natural products.

Data Presentation

The structural determination of this compound, as detailed in the primary literature, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables represent the standard format for presenting such data.

Table 1: NMR Spectroscopic Data for this compound

(Note: The specific chemical shifts (δ) and coupling constants (J) for this compound are reported in Yoshikawa et al., Chem. Pharm. Bull., 48(10) 1429-1435 (2000). The following is a representative table structure.)

| Position | ¹H NMR (δ ppm, J in Hz) | ¹³C NMR (δ ppm) |

| 2 | [Reported Value] | [Reported Value] |

| 3 | [Reported Value] | [Reported Value] |

| 4 | [Reported Value] | [Reported Value] |

| 4a | [Reported Value] | |

| 5 | [Reported Value] | [Reported Value] |

| 6 | [Reported Value] | [Reported Value] |

| 7 | [Reported Value] | |

| 8 | [Reported Value] | [Reported Value] |

| 8a | [Reported Value] | |

| 2' | [Reported Value] | [Reported Value] |

| 3' | [Reported Value] | [Reported Value] |

| 4' | [Reported Value] | [Reported Value] |

| 5' | [Reported Value] | [Reported Value] |

| O-Acyl | [Reported Value] | [Reported Value] |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |

| HR-ESI-MS | Positive/Negative | [Reported Value] | [Calculated Value] |

Experimental Protocols

The following sections describe the standard methodologies employed for obtaining the spectroscopic data necessary for the structural elucidation of coumarin derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of all carbon atoms.

-